molecular formula C19H16N2O2 B011012 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid CAS No. 108446-74-8

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Cat. No.: B011012
CAS No.: 108446-74-8
M. Wt: 304.3 g/mol
InChI Key: VKOYKKRRVGLIMR-VAWYXSNFSA-N
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Description

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is a chemical compound offered for scientific research and development. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature to investigate the potential applications and mechanisms of action of this pyrazole-containing building block in their specific fields of study.

Properties

IUPAC Name

(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOYKKRRVGLIMR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, this method involves the condensation of a pyrazole-4-carbaldehyde derivative with malonic acid or its derivatives. A representative protocol from VulcanChem (2024) outlines the following steps:

  • Reactants :

    • 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

    • Malonic acid (1.2 equiv)

    • Piperidine (10 mol%) as a base catalyst

  • Conditions :

    • Solvent: Ethanol or toluene

    • Temperature: Reflux at 80–100°C

    • Duration: 6–12 hours

The reaction proceeds via nucleophilic attack of the enolate (generated from malonic acid) on the aldehyde, followed by dehydration to form the acrylic acid backbone. Yields range from 60–75%, with purity dependent on recrystallization or column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield68–75%
Purity (HPLC)>95%
Reaction Time8–10 hours

This method is favored for its simplicity but requires stringent control over moisture to avoid side reactions.

Hydrolysis of Oxazolone Precursors

Oxazolones (azlactones) serve as versatile intermediates for acrylic acid derivatives. EvitaChem (2025) reports the synthesis of this compound via hydrolysis of a substituted oxazolone:

  • Oxazolone Synthesis :

    • Cyclization of N-acetylated β-ketoamide precursors under acidic conditions (H₂SO₄, acetic anhydride).

  • Hydrolysis :

    • Treatment with aqueous NaOH (2M) at 60°C for 4 hours.

The mechanism involves ring-opening of the oxazolone to form the corresponding acrylic acid. This route achieves yields of 70–80% with high regioselectivity, though the oxazolone precursor’s synthesis requires multi-step optimization.

Reaction Scheme :

Oxazolone+NaOH3-(Pyrazolyl)acrylic acid+NH3\text{Oxazolone} + \text{NaOH} \rightarrow \text{3-(Pyrazolyl)acrylic acid} + \text{NH}_3

Optimization Insights :

  • Microwave-assisted hydrolysis reduces reaction time to 30 minutes.

  • Polar solvents (e.g., DMF) enhance solubility of intermediates.

Cyclocondensation Reactions

Cyclocondensation strategies leverage hydrazine derivatives to construct the pyrazole ring in situ. A procedure from RSC (2024) utilizes ethyl 3,3-dibromoacrylate and hydrazines under palladium catalysis:

  • Reactants :

    • Ethyl 3,3-dibromoacrylate (1.0 equiv)

    • Benzylhydrazine dihydrobromide (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 100°C

    • Duration: 10 hours

This one-pot method forms the pyrazole ring and introduces the acrylic acid group simultaneously, yielding 65–71% product. Purification via silica gel chromatography (hexane/acetone) ensures >90% purity.

Comparative Advantage :

  • Avoids pre-functionalization of pyrazole intermediates.

  • Tolerates diverse hydrazine derivatives for structural diversification.

Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling enables modular assembly of the pyrazole-acrylic acid framework. A protocol from De Gruyter (2024) details the use of boronic acids to functionalize pre-formed pyrazole bromides:

  • Reactants :

    • 4-Bromo-1-phenyl-3-p-tolyl-1H-pyrazole (1.0 equiv)

    • Acrylic acid boronic ester (1.5 equiv)

    • Pd(OAc)₂ (3 mol%)

  • Conditions :

    • Solvent: Toluene/H₂O (4:1)

    • Base: Na₂CO₃

    • Temperature: 90°C

Yields reach 85–90%, with the reaction’s efficiency attributed to the electron-rich pyrazole core facilitating oxidative addition.

Data Summary :

ParameterValue
Yield87%
Turnover Number12,500
Purity98% (HPLC)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Knoevenagel Condensation : Ethanol outperforms toluene in yield (75% vs. 65%) due to better solubility of malonic acid.

  • Hydrolysis : Aqueous NaOH at 60°C minimizes decarboxylation side reactions compared to higher temperatures.

Catalytic Systems

  • Piperidine in Knoevenagel reactions reduces side-product formation by stabilizing the enolate intermediate.

  • Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling enhance selectivity for the trans-configuration in acrylic acid.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with hexane/ethyl acetate (4:1) resolves regioisomeric impurities.

  • Recrystallization from dichloromethane/petroleum ether yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 9H, aromatic), 2.42 (s, 3H, CH₃).

  • IR : 1695 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel68–75>95ModerateHigh
Oxazolone Hydrolysis70–80>97HighModerate
Cyclocondensation65–71>90LowLow
Cross-Coupling85–90>98HighHigh

Key Takeaways :

  • Cross-coupling offers the highest yield and purity but requires expensive palladium catalysts.

  • Oxazolone hydrolysis is optimal for large-scale production due to minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid exhibits promising anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COXs), which are implicated in tumor growth.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell apoptosis.

A study demonstrated that this compound could lead to significant reductions in tumor size in vitro and in vivo models, indicating its potential as a therapeutic agent for cancer treatment .

Case Study: Breast Cancer

In a controlled study involving breast cancer cell lines, doses of 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. This suggests a strong potential for further development as an anticancer drug .

Antimicrobial Properties

The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it exhibits:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.22 - 0.25 μg/mL against Staphylococcus aureus.
  • Significant activity against biofilm formation, outperforming standard antibiotics like Ciprofloxacin.
PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidisNot specifiedNot specified

This antimicrobial activity is attributed to the acrylic acid moiety enhancing membrane interaction, leading to cell lysis .

Case Study: Biofilm Inhibition

In laboratory assays, this compound was tested against biofilms formed by Staphylococcus epidermidis. The results indicated a notable reduction in biofilm biomass compared to untreated controls, highlighting its potential application in treating infections associated with indwelling medical devices .

Chemical Intermediate for Synthesis

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create other pyrazole derivatives or functionalized acrylic acids, which are essential for developing new pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from phenylhydrazine and p-tolualdehyde, leading to the formation of the pyrazole ring followed by the introduction of the acrylic acid moiety .

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Coumarin-linked derivatives exhibit DNA photo-cleavage, while indole analogs prioritize solubility over target binding .
  • Synthetic Utility : The target compound’s α,β-unsaturated ketone derivatives (e.g., (E)-3-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)-prop-2-en-1-one) are pivotal for constructing pharmacologically active pyrazolines .

Antiproliferative Potential

The acrylic acid moiety may modulate cytotoxicity by influencing cellular uptake or target binding.

DNA Interaction

Lanthanum complexes of the coumarin-pyrazole-acrylic acid hybrid demonstrate significant DNA photo-cleavage, with activity dependent on the pyrazole’s substituents.

Biological Activity

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that includes both phenyl and p-tolyl groups along with an acrylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C19_{19}H16_{16}N2_2O2_2
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 108446-74-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : The acrylic acid moiety enhances its interaction with microbial membranes, leading to cell lysis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Staphylococcus epidermidis--

The compound also exhibited a notable ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin in some assays .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, revealing a dose-dependent inhibition of cell growth.

Cell Line IC50 Value (μM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of various pyrazole derivatives, including our compound, demonstrating its effectiveness against resistant strains of bacteria and its potential for development into new antibiotic therapies .
  • Anticancer Research : Another investigation focused on the anticancer effects of pyrazole derivatives, where this compound was highlighted for its ability to induce apoptosis in cancer cells through the modulation of key survival pathways .

Q & A

What are the common synthetic routes for 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclocondensation or Knoevenagel condensation. A general procedure involves refluxing pyrazole-aldehyde derivatives (e.g., 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde) with active methylene compounds (e.g., malonic acid or cyanoacetic acid derivatives) in ethanol or acetic acid under catalytic conditions. For example, Griffin and Geory’s method refluxes isochromene-1,3-dione with amines in ethanol, followed by precipitation in cold water and recrystallization . Another approach uses 3-acetyl coumarin and pyrazole aldehydes in ethanol under reflux to form acryloyl derivatives .

How can researchers address low yields in cyclocondensation reactions involving this compound?

Level: Advanced
Methodological Answer:
Low yields often arise from incomplete cyclization or competing side reactions. Optimize reaction conditions by:

  • Catalyst screening : Use acid catalysts (e.g., p-TsOH) or base catalysts (e.g., piperidine) to enhance reaction kinetics .
  • Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in product precipitation .
  • Stoichiometric control : Ensure a 1:1.5 molar ratio of aldehyde to active methylene component to drive the reaction to completion .

What characterization techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Resolves the stereochemistry of the acryloyl group and confirms the pyrazole ring substitution pattern (e.g., C–H···O interactions in crystal packing) .
  • NMR spectroscopy : Key signals include δ 6.5–7.8 ppm (aromatic protons), δ 5.5–6.2 ppm (acrylic acid protons), and δ 2.3 ppm (p-tolyl methyl group) .
  • IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole C=N stretch at ~1600 cm⁻¹ .

How can conflicting spectroscopic data for derivatives be resolved?

Level: Advanced
Methodological Answer:

  • 2D NMR (COSY, HMBC) : Assigns coupling between the acrylic acid protons and the pyrazole ring, distinguishing regioisomers .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for halogenated derivatives .
  • Comparative crystallography : Cross-validate with structurally similar compounds, such as ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .

What strategies enable enantioselective synthesis of chiral derivatives?

Level: Advanced
Methodological Answer:
Asymmetric catalysis using chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) can induce enantioselectivity. For example, a Morita-Baylis-Hillman (MBH) cascade reaction with a bifunctional ammonium-carbene catalyst achieved >90% enantiomeric excess in synthesizing C3-acrylate derivatives . Key parameters include:

  • Temperature control (0–25°C) to minimize racemization.
  • Solvent selection (THF or CH₂Cl₂) to stabilize transition states .

What are the common derivatives of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:

  • Coumarin hybrids : Synthesized by condensing 3-acetyl coumarin with pyrazole aldehydes, enhancing fluorescence properties for bioimaging .
  • Acryloylamide derivatives : Prepared via nucleophilic substitution of the acrylic acid moiety with amines, tested for antioxidant activity .
  • Metal complexes : Coordinated with transition metals (e.g., Cu²⁺) for antimicrobial studies .

How can solubility challenges in biological assays be mitigated?

Level: Advanced
Methodological Answer:

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved cell permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrins to enhance aqueous solubility .
  • Co-solvent systems : Employ DMSO/water mixtures (<5% DMSO) to prevent cytotoxicity while maintaining solubility .

What methodologies validate the compound’s biological activity against enzymes?

Level: Advanced
Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against carbapenemases (e.g., KPC-2, OXA-48) using nitrocefin hydrolysis assays .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with active-site serine residues in β-lactamases .
  • Cellular assays : Evaluate synergy with carbapenems in bacterial cultures via checkerboard MIC assays .

What are the key functional groups influencing reactivity?

Level: Basic
Methodological Answer:

  • Carboxylic acid : Participates in esterification, amidation, and salt formation. IR peak at 1700 cm⁻¹ confirms protonation state .
  • Pyrazole ring : Undergo electrophilic substitution at the 4-position; NMR δ 7.2–7.8 ppm indicates aromatic protons .
  • Acryloyl double bond : Reacts in Michael additions or Diels-Alder reactions; UV-Vis λmax ~280 nm confirms conjugation .

How can computational modeling optimize synthetic pathways?

Level: Advanced
Methodological Answer:

  • DFT calculations : Gaussian 09 simulations predict transition-state energies for cyclocondensation reactions, guiding catalyst selection .
  • Retrosynthetic analysis : Tools like Synthia identify viable precursors (e.g., p-tolyl hydrazines) and optimize step economy .
  • Solvent optimization : COSMO-RS models screen solvent polarity to maximize yield and minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

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